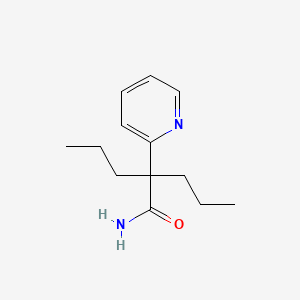
alpha,alpha-Dipropyl-2-pyridineacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha,alpha-Dipropyl-2-pyridineacetamide: is an organic compound with the molecular formula C13H20N2O. It is known for its unique chemical structure, which includes a pyridine ring and two propyl groups attached to the alpha carbon of the acetamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of alpha,alpha-Dipropyl-2-pyridineacetamide typically involves the reaction of 2-pyridineacetic acid with propylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: : alpha,alpha-Dipropyl-2-pyridineacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Chemistry: : In chemistry, alpha,alpha-Dipropyl-2-pyridineacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: : In biological and medical research, this compound is studied for its potential pharmacological properties. It has been investigated for its effects on various biological pathways and its potential as a therapeutic agent .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of alpha,alpha-Dipropyl-2-pyridineacetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to alpha,alpha-Dipropyl-2-pyridineacetamide include other pyridineacetamide derivatives such as alpha,alpha-Dimethyl-2-pyridineacetamide and alpha,alpha-Diethyl-2-pyridineacetamide .
Uniqueness: : What sets this compound apart from its analogs is the presence of the two propyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
71824-50-5 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-propyl-2-pyridin-2-ylpentanamide |
InChI |
InChI=1S/C13H20N2O/c1-3-8-13(9-4-2,12(14)16)11-7-5-6-10-15-11/h5-7,10H,3-4,8-9H2,1-2H3,(H2,14,16) |
InChI Key |
CGOGGAQCPPPQJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C1=CC=CC=N1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


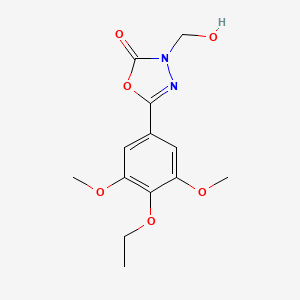
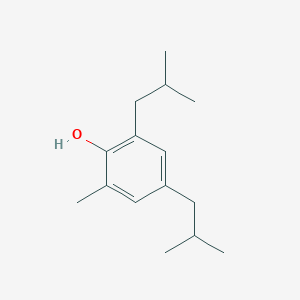
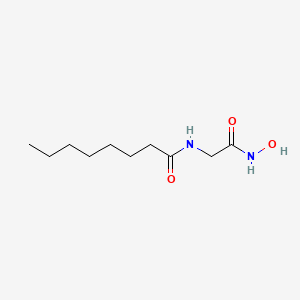
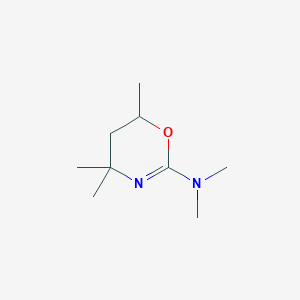
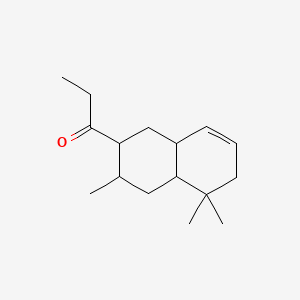
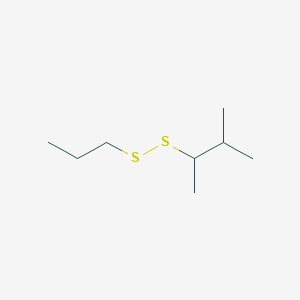
![6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one](/img/structure/B14461354.png)
![tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B14461355.png)
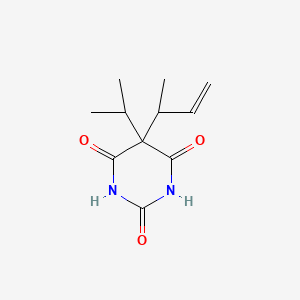
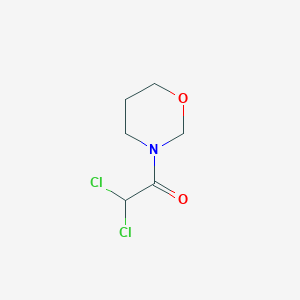

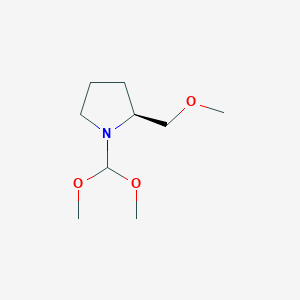

![(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14461396.png)
